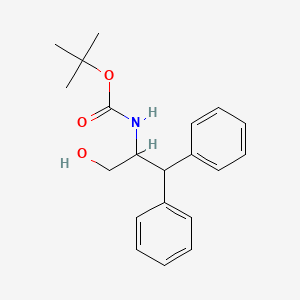

2-(Boc-amino)-3,3-diphenyl-1-propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO3 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

tert-butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23) |

InChI Key |

OGVCRJDQGBIHAG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

2-(Boc-amino)-3,3-diphenyl-1-propanol chemical properties

Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Properties, Synthesis, and Applications of a Bulky Chiral Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Hydrophobic Anchor

2-(Boc-amino)-3,3-diphenyl-1-propanol (often referred to as Boc-3,3-diphenylalaninol ) is a specialized chiral building block used extensively in peptidomimetic drug design. Structurally derived from 3,3-diphenylalanine, this molecule features a bulky, lipophilic

Its primary utility lies in its ability to mimic the transition states of proteolytic enzymes or to serve as a "hydrophobic anchor" in G-protein coupled receptor (GPCR) ligands. The geminal diphenyl group restricts conformational freedom, often enhancing the potency and selectivity of bioactive molecules by locking them into active conformations.

Chemical Identity & Physical Profile[1][2][3][4][5]

This compound is an intermediate, often synthesized in situ or isolated as a stable white solid. Below are the calculated and observed physicochemical parameters.

Table 1: Physicochemical Constants

| Property | Value / Description |

| IUPAC Name | tert-butyl (1-hydroxy-3,3-diphenylpropan-2-yl)carbamate |

| Common Name | Boc-3,3-diphenylalaninol; Boc-Dip-ol |

| Molecular Formula | |

| Molecular Weight | 327.42 g/mol |

| CAS Number | Not widely listed; derived from CAS 143060-31-5 (Acid precursor) |

| Physical State | White to off-white crystalline solid |

| Solubility | High: DCM, MeOH, EtOAc, DMSO. Low: Water, Hexanes. |

| Chirality | Typically available as the ( |

| Calculated LogP | ~3.8 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 2 Donors (NH, OH) / 3 Acceptors (C=O, O-tBu, OH) |

Synthesis & Production Methodologies

The synthesis of 2-(Boc-amino)-3,3-diphenyl-1-propanol is most reliably achieved through the chemoselective reduction of its parent amino acid, Boc-3,3-diphenylalanine . Direct reduction of the carboxylic acid in the presence of the carbamate (Boc) and the steric bulk of the diphenyl group requires careful reagent selection to prevent racemization or over-reduction.

Protocol: Mixed Anhydride Reduction

Rationale: This method avoids the use of Lithium Aluminum Hydride (LiAH), which can attack the Boc urethane linkage. The Isobutyl Chloroformate/Sodium Borohydride method is mild, scalable, and preserves optical purity.

Step-by-Step Methodology

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-3,3-diphenylalanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under nitrogen.

-

Cool the solution to -15°C (ice/salt bath).

-

Add N-Methylmorpholine (NMM) (1.1 eq) followed dropwise by Isobutyl Chloroformate (IBCF) (1.1 eq).

-

Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.

-

-

Reduction:

-

Prepare a solution of Sodium Borohydride (NaBH

) (2.5 eq) in water (minimal volume) or suspend in THF. -

Add the borohydride solution to the mixed anhydride mixture at -15°C. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to 0°C over 1 hour.

-

-

Quench & Workup:

-

Quench with 1M KHSO

or saturated NH -

Extract with Ethyl Acetate (3x) .

-

Wash combined organics with NaHCO

(sat.), Water, and Brine. -

Dry over anhydrous Na

SO

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO

, typically 30-50% EtOAc in Hexanes).

-

Visualization: Synthesis Pathway

Caption: Chemoselective reduction pathway preserving the Boc-protecting group and stereocenter.

Chemical Reactivity & Transformations

The utility of 2-(Boc-amino)-3,3-diphenyl-1-propanol stems from the differential reactivity of its functional groups. The primary alcohol is a "handle" for further chain extension, while the Boc group protects the amine until the final assembly stages.

A. Oxidation to Aldehyde (The "Statine" Route)

The corresponding aldehyde (Boc-3,3-diphenylalaninal) is a critical intermediate for synthesizing transition-state inhibitors (e.g., hydroxyethylamines).

-

Preferred Method: Dess-Martin Periodinane (DMP) or Swern Oxidation .

-

Expert Note: Due to the bulky

-diphenyl group, steric hindrance can slow down oxidation. DMP is often preferred over Swern to avoid the low temperatures and potential epimerization associated with base addition in Swern protocols.

B. Conversion to Leaving Groups

To substitute the alcohol with nucleophiles (e.g., azides, thiols, or other amines), the hydroxyl group must be activated.

-

Mesylation: Reaction with Methanesulfonyl chloride (MsCl) and TEA in DCM yields the mesylate.

-

Reactivity Warning: The bulky diphenyl group adjacent to the reaction center can retard S

2 substitutions. Higher temperatures or polar aprotic solvents (DMF) may be required compared to standard phenylalanine derivatives.

C. Acidic Deprotection

Removal of the Boc group exposes the primary amine.

-

Conditions: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).

-

Stability: The diphenyl moiety is stable to these acidic conditions.

Visualization: Downstream Applications

Caption: Divergent synthetic pathways from the alcohol scaffold.

Applications in Drug Discovery[6][7][8]

HIV Protease & Renin Inhibitors

The 3,3-diphenyl moiety is a bioisostere for the benzyl side chain of phenylalanine but with significantly higher hydrophobicity and steric bulk. This is crucial in designing inhibitors for aspartyl proteases (like HIV protease or Renin), where the inhibitor must fill a large hydrophobic S1 or S1' pocket to achieve nanomolar affinity.

GPCR Ligands (Substance P / NK1)

The diphenyl motif is a "privileged structure" in Neurokinin-1 (NK1) receptor antagonists. The alcohol can be converted into an ether or amine linkage to attach to quinuclidine or piperidine cores, providing the necessary aromatic interactions within the receptor binding site.

Conformational Constraint

In peptide engineering, replacing Phenylalanine with 3,3-Diphenylalanine (via the alcohol intermediate) restricts the rotation of the side chain (

Handling, Stability & Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). While the Boc group is stable, the primary alcohol can slowly oxidize if exposed to air and light over prolonged periods.

-

Safety:

-

GHS Classification: Irritant (Skin/Eye).[1]

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Solvent Compatibility: Avoid prolonged exposure to strong acids (unless deprotecting) or strong bases (potential carbamate hydrolysis).

-

References

-

Preparation of Boc-Amino Alcohols (Mixed Anhydride Method)

- Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-t-Butoxycarbonyl Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.

-

Synthesis of 3,3-Diphenylalanine Derivatives

-

Oxidation of N-Protected Amino Alcohols

- Jurczak, J., et al. "Oxidation of N-protected -amino alcohols to -amino aldehydes." Chemical Reviews, vol. 89, no. 1, 1989.

-

Application in Protease Inhibitors (Diphenylalanine Scaffold)

-

Kempf, D. J., et al. "Symmetry-based inhibitors of HIV protease." Journal of Medicinal Chemistry, vol. 36, no. 3, 1993.[4] (Contextual reference for bulky hydrophobic P1/P1' ligands).

-

Sources

- 1. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 269698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-(Boc-amino)-3-phenyl-1-propanol 98 66605-57-0 [sigmaaldrich.com]

- 3. Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(Boc-アミノ)-1-プロパノール 98%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol

Abstract

(S)-2-(Boc-amino)-3,3-diphenyl-1-propanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its role as a crucial building block for synthesizing complex, biologically active molecules necessitates a robust and unequivocal method for its structure elucidation. This guide provides a comprehensive, technically in-depth exploration of the analytical methodologies employed to confirm the chemical identity, purity, and stereochemistry of this important compound. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of chiral intermediates.

Introduction: The Significance of (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol in Drug Discovery

Chiral amino alcohols are privileged scaffolds in modern drug design, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents, including HIV protease inhibitors.[1] The precise three-dimensional arrangement of atoms in these molecules is critical, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The well-known case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the imperative for stringent stereochemical control in drug development.[2]

(S)-2-(Boc-amino)-3,3-diphenyl-1-propanol, with its defined stereocenter and bulky diphenyl moiety, is a valuable chiral precursor. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step syntheses.[3] The structural elucidation of this compound is not merely an academic exercise but a critical quality control step to ensure the synthesis of the desired enantiomerically pure final drug product. This guide will outline a multi-technique approach to confidently establish its structure.

Synthesis and Purification: Establishing the Foundation

A robust analytical characterization begins with a well-defined synthetic and purification protocol. (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol is typically synthesized from L-diphenylalaninol. The protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) is a common and efficient method.[4]

Illustrative Synthetic Scheme:

Caption: Synthetic pathway for (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol.

Purification, typically by silica gel column chromatography, is essential to remove unreacted starting materials and byproducts. The purity of the isolated compound is a prerequisite for accurate spectroscopic analysis.

A Multi-faceted Approach to Structure Elucidation

No single analytical technique can provide a complete structural picture. Therefore, a synergistic combination of spectroscopic and chromatographic methods is employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Weight

Causality: The first step in identifying an unknown compound is to determine its molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, non-volatile molecules like our target compound, providing the molecular ion with minimal fragmentation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-MS system.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Expected Data:

| Ion | Expected m/z |

| [M+H]⁺ | 374.2064 |

| [M+Na]⁺ | 396.1883 |

The observation of these ions provides strong evidence for the elemental composition C₂₂H₂₉NO₃. High-resolution mass spectrometry (HRMS) can further confirm this by providing a highly accurate mass measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[5] This is achieved by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol, we expect to see characteristic absorptions for the O-H, N-H, C=O (carbamate), and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Data:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3500-3200 (broad) |

| Amine | N-H stretch | ~3350 |

| Carbamate | C=O stretch | ~1690 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1600-1450 |

| Boc group | C-H bend | ~1365 |

The presence of these peaks provides corroborating evidence for the proposed structure. The disappearance of the primary amine absorption peaks around 1650 cm⁻¹ that would be present in the starting material confirms the successful protection of the amine group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[7] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios, and analyze chemical shifts and coupling constants to deduce the structure.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | m | 10H | Aromatic protons (2 x Ph) |

| ~5.0 | d | 1H | NH |

| ~4.5 | m | 1H | CH-N |

| ~4.2 | d | 1H | CH-Ph₂ |

| ~3.8 | m | 2H | CH₂-OH |

| ~2.5 | t | 1H | OH |

| 1.4 | s | 9H | Boc (3 x CH₃) |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~144-126 | Aromatic carbons |

| ~80 | C(CH₃)₃ |

| ~65 | CH₂-OH |

| ~55 | CH-N |

| ~50 | CH-Ph₂ |

| ~28 | C(CH₃)₃ |

The correlation of proton and carbon signals through an HSQC experiment would provide definitive assignments, solidifying the proposed structure.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Causality: While NMR, MS, and FTIR can confirm the chemical structure, they cannot distinguish between enantiomers.[2] Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for separating a wide range of chiral compounds.[9][10]

-

Mobile Phase: Develop a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Analysis: Inject the sample and monitor the elution of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Expected Data:

A successful chiral separation will show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. For a highly enantiomerically pure sample of (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol, a single major peak corresponding to the (S)-enantiomer should be observed, with a very small or non-existent peak for the (R)-enantiomer. The enantiomeric purity of Nα-Fmoc/Boc amino acid derivatives is a critical quality attribute in the manufacturing of therapeutic peptides.[11]

Conclusion: A Self-Validating System for Unambiguous Structure Elucidation

The structure elucidation of (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol is a critical process in ensuring the quality and safety of pharmaceuticals derived from it. The multi-technique approach outlined in this guide, combining mass spectrometry, FTIR and NMR spectroscopy, and chiral HPLC, creates a self-validating system. The molecular weight from MS, the functional groups from FTIR, and the detailed connectivity from NMR all converge to confirm the chemical structure. Chiral HPLC then provides the crucial confirmation of the desired stereochemistry. By understanding the causality behind each experimental choice and adhering to rigorous protocols, researchers and drug development professionals can have the utmost confidence in the identity and purity of this vital chiral building block.

References

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PMC. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. [Link]

-

Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed. Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. [Link]

-

RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

-

ResearchGate. Model structure of 2-Amino-1-phenyl-1-propanol. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Analytical Chemistry. Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. [Link]

-

Semantic Scholar. Current NMR Techniques for Structure-Based Drug Discovery. [Link]

-

Semantic Scholar. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio. [Link]

-

NIST WebBook. 2-Propen-1-ol, 3-phenyl-. [Link]

-

ResearchGate. Structure of 2-amino-1-phenyl-propan-1-ol (Norephedrine). [Link]

-

mzCloud. L 2 Amino 3 phenyl 1 propanol. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(tert-Butoxycarbonylamino)-3,3-diphenyl-1-propanol: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive examination of 2-(tert-Butoxycarbonylamino)-3,3-diphenyl-1-propanol, a chiral amino alcohol of significant interest in modern drug discovery and synthetic chemistry. The unique structural feature of this molecule—a bulky diphenylmethyl moiety adjacent to a stereogenic center—imparts valuable properties to peptides and serves as a versatile chiral building block for complex molecular architectures. This document details the historical development, asymmetric synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols are presented with an emphasis on the underlying chemical principles and causality behind experimental choices, ensuring a self-validating and robust methodological framework.

Introduction and Core Significance

Chiral 1,2-amino alcohols are privileged structural motifs, forming the backbone of numerous pharmaceuticals and natural products. Their value is amplified when derived from non-proteinogenic amino acids, which can introduce unique conformational constraints and metabolic stability. 2-(Boc-amino)-3,3-diphenyl-1-propanol, the N-protected derivative of 3,3-diphenylalaninol, is a quintessential example. Its bulky diphenylmethyl group provides exceptional steric shielding, influencing molecular folding and protecting adjacent peptide bonds from enzymatic degradation.

The tert-butoxycarbonyl (Boc) protecting group is integral to its utility. The Boc group is stable under a wide range of nucleophilic and basic conditions yet is readily cleaved under mild acidic conditions, making it ideal for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1][2] This guide will dissect the journey of this molecule from its conceptual origins to its practical application in the laboratory.

Discovery and Historical Context

The history of 2-(Boc-amino)-3,3-diphenyl-1-propanol is intrinsically linked to the synthesis of its parent α-amino acid, 3,3-diphenylalanine (Dip) . Unlike common amino acids, Dip is an unnatural, sterically hindered building block. Its development was driven by the need to create peptide analogues with enhanced stability and novel biological activities.

A seminal contribution to the synthesis of enantiomerically pure 3,3-diphenylalanine was published in 1992 by Huai G. Chen and colleagues.[3] Their work described a chiral synthesis for both D- and L-isomers, recognizing them as "unusual α-amino acids for peptides of biological interest."[3] This development was a critical inflection point, as it made the Dip scaffold accessible for incorporation into pseudopeptides designed to inhibit enzymes like thrombin.[3]

The subsequent conversion of the amino acid to the corresponding amino alcohol was a logical and strategic extension. The reduction of a protected amino acid's carboxylic acid to a primary alcohol is a fundamental transformation that yields a chiral 1,2-amino alcohol, a synthon of immense value. The Boc-protected form, specifically, became the standard for researchers due to its compatibility with established peptide synthesis workflows.[1]

Asymmetric Synthesis: A Validated Protocol

The synthesis of (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol is a robust, multi-step process that begins with the parent L-amino acid. The strategic sequence leverages the principles of protecting group chemistry and selective reduction.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a three-stage process: synthesis of the parent amino acid, protection of the amine, and reduction of the carboxylic acid.

Caption: Synthetic workflow for (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol.

Step-by-Step Experimental Protocols

This procedure details the protection of the amino group, a critical step to prevent side reactions during the subsequent reduction. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation.[2]

Rationale: The reaction is performed under basic conditions (e.g., using NaOH or NaHCO₃) to deprotonate the amino group, enhancing its nucleophilicity. The deprotonated amine then attacks the electrophilic carbonyl carbon of (Boc)₂O. The choice of a mixed solvent system like dioxane/water or THF/water ensures the solubility of both the polar amino acid and the nonpolar anhydride.[2]

Caption: Boc protection of L-3,3-Diphenylalanine.

-

Dissolution: Dissolve L-3,3-Diphenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight (12-16 hours). Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of the product will form. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-3,3-diphenylalanine as a white solid.[4][5]

This protocol describes the reduction of the carboxylic acid to the primary alcohol. A common and effective method involves first converting the acid to a methyl ester, followed by reduction with sodium borohydride (NaBH₄).[6]

Rationale: Direct reduction of a carboxylic acid with NaBH₄ is sluggish. Conversion to the methyl ester creates a more reactive electrophile. Sodium borohydride is a mild and selective reducing agent, which is advantageous as it will not cleave the Boc group. Methanol serves as both a solvent and a proton source for the workup.[6]

-

Esterification: Suspend N-Boc-L-3,3-diphenylalanine (1.0 eq) in anhydrous methanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow to warm to room temperature and stir for 4-6 hours until a clear solution forms. Remove the solvent in vacuo to obtain the crude methyl ester.

-

Reduction Setup: Dissolve the crude N-Boc-L-3,3-diphenylalanine methyl ester in anhydrous methanol under a nitrogen atmosphere and cool the flask to 0-5 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 2.0-2.5 eq) slowly in small portions, maintaining the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 5-8 hours. Monitor by TLC for the disappearance of the starting ester.

-

Quenching and Workup: Carefully quench the reaction by slowly adding dilute hydrochloric acid until the pH is ~7. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add ethyl acetate and water to the residue. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent to yield the crude product, which can be purified by flash chromatography on silica gel to afford pure (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol.[6]

Key Applications in Drug Discovery and Synthesis

The unique steric and chiral properties of 2-(Boc-amino)-3,3-diphenyl-1-propanol and its parent amino acid make them valuable tools for medicinal chemists.

Incorporation into Peptides and Peptidomimetics

The primary application is in the synthesis of peptides with modified properties. The bulky diphenylmethyl group can:

-

Enhance Metabolic Stability: The steric hindrance provided by the two phenyl rings can protect the adjacent peptide bond from cleavage by proteases.[7][8]

-

Induce Specific Conformations: The diphenylalanine residue restricts the conformational freedom of the peptide backbone, forcing it into specific secondary structures (e.g., turns or helices) that can be crucial for binding to biological targets.[8][9]

-

Increase Hydrophobicity: The aromatic rings increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[8]

| Feature | Consequence in Peptide Synthesis |

| Bulky Diphenylmethyl Group | Provides steric shielding, enhances enzymatic stability.[7][8] |

| Chiral Center | Controls the three-dimensional structure of the peptide. |

| Boc-Protected Amine | Allows for controlled, stepwise peptide synthesis (SPPS).[1] |

| Primary Alcohol | Serves as a handle for further chemical modification or conjugation. |

Table 1: Properties and Synthetic Consequences of 2-(Boc-amino)-3,3-diphenyl-1-propanol.

Chiral Ligands and Auxiliaries

Chiral 1,2-amino alcohols are foundational structures for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, creating a rigid, chiral environment that directs the stereochemical outcome of a reaction. While specific, widespread applications of 3,3-diphenylalaninol as a ligand are still emerging, its structural analogues have proven effective in reactions such as the enantioselective reduction of ketones and the alkylation of aldehydes.[10][11]

Conclusion and Future Outlook

From its origins as a synthetic curiosity, 2-(Boc-amino)-3,3-diphenyl-1-propanol has established itself as a valuable building block in the sophisticated field of peptide science and drug discovery. Its synthesis, rooted in the asymmetric preparation of its parent amino acid, is robust and scalable. The compound provides a reliable method for introducing steric bulk and conformational rigidity into peptide-based therapeutics. As the demand for more stable and targeted peptide drugs continues to grow, the strategic use of sterically demanding, non-natural amino alcohols like this one will undoubtedly expand, paving the way for new innovations in medicinal chemistry.

References

-

Chem-Impex. (n.d.). Fmoc-3,3-diphenyl-L-alanine. Retrieved from Chem-Impex website.[7]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, December 28). The Advantages of Using D-3,3-Diphenylalanine in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[8]

-

MySkinRecipes. (n.d.). Fmoc-3,3-diphenyl-L-alanine. Retrieved from MySkinRecipes website.[9]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Boc-L-3,3-Diphenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Delivery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[4]

-

Chen, H. G., Beylin, V. G., Marlatt, M., Leja, B., & Goel, O. P. (1992). Chiral synthesis of D- and L-3,3-diphenylalanine (Dip), unusual α-amino acids for peptides of biological interest. Tetrahedron Letters, 33(23), 3293–3296.[3]

-

Gante, J. (1994). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Synthesis, 1994(04), 405-411.[12]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[1]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 17). N-Boc-D-phenylalaninol: A Foundational Intermediate for Specialized Chemical Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[13]

-

Adler-Abramovich, L., et al. (2018). Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures. Chemistry of Materials, 30(15), 5149-5157.[14]

-

Sigma-Aldrich. (n.d.). 3,3-Diphenyl-L-alanine. Retrieved from Sigma-Aldrich website.[15]

-

Google Patents. (2019). US10183909B2 - Process for preparation of N-Boc biphenyl alaninol. Retrieved from Google Patents.[6]

-

Narasimhan, S., et al. (2010). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.[10]

-

O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1055–1073.[16]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry.[17]

-

Trost, B. M., & Terrell, L. R. (2013). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. Journal of the American Chemical Society, 135(44), 16468–16471.[18]

-

Kim, J., & Lee, Y. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15935-15943.[19]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal.[20]

-

BenchChem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Retrieved from BenchChem website.[2]

-

Szepesi, A., et al. (2022). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 27(22), 7809.[11]

-

Ji, W., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(1), 688-697.[21]

-

Thermo Fisher Scientific. (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95%. Retrieved from Thermo Fisher Scientific website.[5]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[22]

-

Fisher Scientific. (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95%. Retrieved from Fisher Scientific website.[23]

-

BenchChem. (n.d.). Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates. Retrieved from BenchChem website.[24]

-

Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3043-3046.[25]

-

Mezzenga, R., et al. (2024). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Soft Matter, 20, 2845-2854.[26]

-

Yu, J., et al. (2018). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Journal of Separation Science, 41(1), 1-10.[27]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from PubChem.[28]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diphenylalanine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. N-Boc-3,3-diphenyl-L-alanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. US10183909B2 - Process for preparation of N-Boc biphenyl alaninol - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc-3,3-diphenyl-L-alanine [myskinrecipes.com]

- 10. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3,3-Diphenyl- L -alanine = 98.0 HPLC 149597-92-2 [sigmaaldrich.com]

- 16. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Grignard Reaction [organic-chemistry.org]

- 21. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. N-Boc-3,3-diphenyl-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 26. flore.unifi.it [flore.unifi.it]

- 27. researchgate.net [researchgate.net]

- 28. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

use of 2-(Boc-amino)-3,3-diphenyl-1-propanol in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of 2-(Boc-amino)-3,3-diphenyl-1-propanol in High-Value Pharmaceutical Synthesis

Part 1: Introduction & Compound Profile

2-(Boc-amino)-3,3-diphenyl-1-propanol is a specialized chiral building block derived from

Core Advantages in Drug Discovery

-

The Gem-Diphenyl Effect (Thorpe-Ingold Effect): The two bulky phenyl groups on the

-carbon compress the internal bond angle, forcing the molecule into a reactive conformation. This significantly accelerates intramolecular cyclization rates (e.g., oxazolidinone formation) compared to non-substituted analogs. -

Hydrophobic Anchoring: The diphenyl motif provides a high-affinity hydrophobic anchor, frequently utilized in Neurokinin-1 (NK1) receptor antagonists (e.g., anti-emetics) and CETP inhibitors (cardiovascular therapeutics).

-

Stereochemical Fidelity: The bulky side chain restricts rotation, often enhancing diastereoselectivity in subsequent coupling reactions.

Part 2: Critical Synthetic Protocols

This guide details two pivotal workflows: Oxidation to the Aldehyde (a gateway to peptidomimetics) and Cyclization to Oxazolidinones (a scaffold for chiral auxiliaries or pharmacophores).

Protocol A: Racemization-Free Oxidation to the Aldehyde

Target: Synthesis of N-Boc-3,3-diphenyl-alaninal

Challenge:

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(Boc-amino)-3,3-diphenyl-1-propanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration]. Ensure the starting material is fully solubilized; the diphenyl group increases lipophilicity, so slight warming (30°C) may be required initially.

-

Reagent Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 1-2 hours.

-

Process Check: Monitor by TLC (EtOAc/Hexane 1:3). The aldehyde spot will appear less polar than the alcohol.

-

-

Quenching (Critical): Add a 1:1 mixture of saturated aqueous NaHCO

and saturated aqueous Na -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.-

Stability Note: The resulting aldehyde is unstable on silica gel. Do not purify by standard column chromatography. Use immediately in the next step (e.g., Wittig olefination or Reductive Amination).

-

Data Summary: Oxidation Method Comparison

| Method | Yield | Enantiomeric Excess (ee%) | Notes |

| Dess-Martin (DMP) | 92-95% | >99% | Best for stereoretention. No over-oxidation. |

| Swern Oxidation | 85-88% | 92-96% | Risk of epimerization during base addition. |

| TEMPO/NaOCl | 70-80% | >98% | Slower reaction due to steric bulk of diphenyl group. |

Protocol B: Cyclization to Chiral Oxazolidinones

Target: Synthesis of 4-substituted-2-oxazolidinone derivatives

Context: This reaction leverages the gem-diphenyl effect. The steric bulk forces the alcohol oxygen and the carbamate nitrogen into proximity, making this cyclization faster than in standard amino alcohols.

Step-by-Step Methodology:

-

Activation: Dissolve 2-(Boc-amino)-3,3-diphenyl-1-propanol (1.0 equiv) in dry THF.

-

Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion in oil). Stir for 30 mins. Evolution of H

gas will be observed.-

Alternative: For scale-up, use Potassium tert-butoxide (KOtBu) to avoid H

handling issues.

-

-

Cyclization: The alkoxide attacks the Boc-carbonyl carbon.

-

Note: Unlike standard Boc-amino alcohols that often require thionyl chloride or phosgene to form the ring, the steric compression here allows for intramolecular alkoxide attack on the Boc group followed by elimination of tert-butanol (though adding a carbonyl source like CDI improves yield).

-

Preferred Route (CDI): Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) to the solution before adding base if a distinct carbonyl source is desired, but the direct conversion of Boc-alcohol to oxazolidinone can be achieved by heating with catalytic base if the Boc group is to be retained as the carbonyl source (less common).

-

Standard Route: Remove Boc first (TFA/DCM), isolate amino alcohol, then treat with Triphosgene (0.35 equiv) and DIPEA (2.5 equiv) in DCM at 0°C. This is the most robust method for high purity.

-

-

Workup: Quench with NH

Cl solution. Extract with EtOAc. Recrystallize from Hexane/EtOAc.

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core intermediate, highlighting the decision points for medicinal chemists.

Figure 1: Strategic divergence points. Note the critical control required at the Aldehyde stage to prevent racemization.

Part 4: Troubleshooting & Quality Control

Self-Validating the Protocol:

-

Solubility Check: The diphenyl group makes this compound significantly less soluble in methanol than its monophenyl counterpart. Use DCM or THF for all reactions.

-

Reaction Monitoring (TLC):

-

Stain: Ninhydrin is ineffective due to the Boc group. Use Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) and heat. The diphenyl group stains strongly UV active (254 nm).

-

-

NMR Diagnostic Signal:

-

Proton NMR: Look for the disappearance of the hydroxymethyl protons (

3.5-3.8 ppm) and appearance of the aldehyde proton (

-

References

-

Sigma-Aldrich. (S)-2-(Boc-amino)-3-phenyl-1-propanol Product Specification.Link(Note: Reference for the base monophenyl analog properties).

-

National Institutes of Health (NIH). Oxazolidinone synthesis via Cyclization. PMC6376378. Link

-

Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes (Dess-Martin Periodinane).Link

-

Beilstein Journal of Organic Chemistry. Synthesis of 2-amino-3-arylpropan-1-ols.Link

-

Santa Cruz Biotechnology. Chemical Properties of Boc-amino-phenyl-propanol derivatives.Link

Application Note: Strategic Ligand Synthesis from 2-(Boc-amino)-3,3-diphenyl-1-propanol

This Application Note is structured as a high-level technical guide for organic chemists and process engineers. It focuses on the strategic derivatization of 2-(Boc-amino)-3,3-diphenyl-1-propanol , a high-value chiral scaffold distinguished by its gem-diphenyl steric bulk.

Executive Summary

The scaffold 2-(Boc-amino)-3,3-diphenyl-1-propanol represents a "privileged structure" in asymmetric catalysis. Unlike standard phenylalanine-derived ligands (which possess a single benzyl group), the 3,3-diphenyl moiety introduces a massive steric wall proximal to the chiral center. This structural feature is critical for maximizing enantioselectivity in space-demanding reactions, particularly CBS (Corey-Bakshi-Shibata) reductions and Diels-Alder cycloadditions .

This guide details the protocols for converting this protected precursor into two classes of high-performance ligands:

-

Gem-Diphenyl Oxazaborolidines (CBS Catalysts): For enantioselective ketone reduction.

-

Diphenyl-Substituted Oxazolines: Precursors for BOX (Bis-oxazoline) and PHOX (Phosphino-oxazoline) ligands.

Chemical Pathway Analysis

The utility of this precursor hinges on the controlled removal of the tert-butyloxycarbonyl (Boc) group followed by cyclization. The gem-diphenyl group imposes unique solubility and reactivity constraints compared to standard amino alcohols.

Structural Logic & Divergence

The following diagram illustrates the divergent synthesis pathways available from the starting material.

Figure 1: Divergent synthetic utility of the 3,3-diphenyl scaffold. The steric bulk of the diphenyl group (yellow node) is preserved throughout.

Protocol A: Synthesis of Gem-Diphenyl Oxazaborolidine (CBS Catalyst)

Application: Asymmetric reduction of prochiral ketones to secondary alcohols. Mechanism: The gem-diphenyl group acts as a "steric shutter," blocking the non-favored transition state more effectively than the standard phenyl-substituted catalyst.

Step 1: Boc-Deprotection

The Boc group must be removed quantitatively without racemizing the chiral center.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), NaOH (1M).

-

Procedure:

-

Dissolve 2-(Boc-amino)-3,3-diphenyl-1-propanol (1.0 equiv) in DCM (0.2 M concentration).

-

Cool to 0 °C. Add TFA (10 equiv) dropwise. Note: The gem-diphenyl group increases lipophilicity; ensure full dissolution before acid addition.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Boc-amine is less polar; free amine is highly polar/ninhydrin active).

-

Workup (Critical): Carefully quench with saturated NaHCO₃ or 1M NaOH until pH > 12. Extract with DCM (3x). The free amine is bulky and may partition; ensure thorough extraction.

-

Dry over Na₂SO₄ and concentrate. Yields are typically >95%.[1][2]

-

Step 2: Catalyst Formation (Dehydrative Cyclization)

This step forms the active B-N bond. Moisture exclusion is paramount.

-

Reagents: Free Amino Alcohol (from Step 1), Butylboronic acid (BuB(OH)₂) or Methylboronic acid, Toluene.

-

Apparatus: Dean-Stark trap or activated Molecular Sieves (4Å).

Detailed Workflow:

-

Charge: In a flame-dried flask under Argon, combine the Free Amino Alcohol (1.0 equiv) and Butylboronic acid (1.05 equiv).

-

Solvent: Add anhydrous Toluene (0.1 M). The gem-diphenyl analog is less soluble than the valine-derived analog; mild heating may be required for initial dissolution.

-

Reflux: Heat to reflux with a Dean-Stark trap. Calculate the theoretical water volume (1 equiv = 18 µL per mmol).

-

Duration: Reflux for 3–6 hours. The solution usually clears as the oxazaborolidine forms.

-

Isolation: Cool to RT under Argon. Concentrate in vacuo (strictly anhydrous conditions).

-

Storage: The resulting oil/solid is the active catalyst. Store as a 0.5 M solution in Toluene or THF at -20 °C.

Validation:

-

¹¹B NMR: Look for a broad singlet around +30 to +35 ppm (characteristic of the B-N-O ring). Sharp peaks indicate unreacted boronic acid.

Protocol B: Synthesis of Diphenyl-Oxazoline Ligands

Application: Precursor for C2-symmetric BOX ligands (Cu-catalyzed cyclopropanation) or PHOX ligands (Ir-catalyzed hydrogenation).

Method: Zinc-Catalyzed Nitrile Condensation

This method avoids the use of acid chlorides, which can cause O-acylation side products in sterically hindered amino alcohols.

-

Reagents: Free Amino Alcohol (1.0 equiv), Benzonitrile (or substituted nitrile) (1.2 equiv), ZnCl₂ (anhydrous, 0.05 equiv), Chlorobenzene.

-

Procedure:

-

Mix the amino alcohol, nitrile, and ZnCl₂ in chlorobenzene.

-

Heat to reflux (approx. 130 °C) for 24 hours. Ammonia (NH₃) is evolved; ensure proper venting.

-

Purification: The gem-diphenyl group makes the product highly lipophilic. Dilute with DCM, wash with water, and purify via silica gel chromatography (Hexanes/EtOAc).

-

Result: The 4,4-diphenyl-oxazoline ring is formed.

-

Experimental Data Summary

| Parameter | Standard Valinol Ligand | 3,3-Diphenyl Ligand | Impact on Catalysis |

| Steric Bulk (A-value) | Moderate (Isopropyl) | Very High (Diphenyl) | Enhanced enantioselectivity (ee%) |

| Solubility | High in alcohols/DCM | Moderate (requires Toluene/THF) | Solvent choice is critical |

| Crystallinity | Often oils | Often crystalline solids | Easier handling/weighing |

| Hygroscopicity | High | Lower | Better shelf-stability |

Process Visualization (Workflow)

The following diagram outlines the critical decision points and quality checks during the CBS catalyst preparation.

Figure 2: Step-by-step workflow for generating the active CBS catalyst, highlighting critical Quality Control (QC) checkpoints.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4] Journal of the American Chemical Society, 109(18), 5551-5553. Link

- Kanth, J. V. B., & Periasamy, M. (2005). Selective reduction of carboxylic acids to alcohols using sodium borohydride and iodine. Organic Process Research & Development. (Context: Reduction protocols relevant to amino alcohol precursors).

-

Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie. (Context: Zinc-catalyzed oxazoline synthesis). Link

-

Evans, D. A., et al. (1993). C2-Symmetric cationic copper(II) complexes as chiral Lewis acids. Journal of the American Chemical Society.[5] (Context: Use of diphenyl-substituted ligands in catalysis).

Sources

reaction mechanism involving 2-(Boc-amino)-3,3-diphenyl-1-propanol

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 2-(Boc-amino)-3,3-diphenyl-1-propanol

Introduction: A Versatile Chiral Building Block

2-(Boc-amino)-3,3-diphenyl-1-propanol is a valuable chiral intermediate in modern organic synthesis and medicinal chemistry. Its structure is characterized by three key functional components: a primary alcohol, an amine protected by a tert-butyloxycarbonyl (Boc) group, and a sterically demanding diphenylmethyl moiety at the adjacent carbon. This unique combination makes it a powerful synthon for introducing specific stereochemistry and molecular complexity. The bulky diphenyl group provides significant steric influence, which can be exploited to achieve high diastereoselectivity in downstream reactions, while the Boc-protected amine and primary alcohol offer orthogonal handles for a variety of chemical transformations.

This guide provides an in-depth exploration of the core reaction mechanisms involving 2-(Boc-amino)-3,3-diphenyl-1-propanol, complete with detailed experimental protocols and an analysis of the chemical principles that govern its reactivity. The protocols described are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Core Reactivity and Mechanistic Pathways

The synthetic utility of 2-(Boc-amino)-3,3-diphenyl-1-propanol stems from the selective manipulation of its alcohol and protected amine functionalities. The principal transformations include the deprotection of the amine, its subsequent cyclization to form a chiral oxazolidinone, and the oxidation of the primary alcohol to a valuable chiral aldehyde.

Acid-Catalyzed Deprotection of the Boc Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][] The deprotection mechanism is a critical first step in many synthetic routes utilizing this building block.

Mechanism: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[3][4]

Figure 1: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Considerations: A significant challenge during Boc deprotection is the fate of the highly reactive tert-butyl cation. This electrophile can alkylate nucleophilic sites on the substrate or product, leading to undesirable by-products.[4] This is particularly relevant for substrates containing electron-rich aromatic rings, thiols, or other sensitive functional groups. To mitigate this, "scavengers" such as triethylsilane (TES) or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.

Intramolecular Cyclization to Form a Chiral Oxazolidinone

The 1,2-amino alcohol motif in 2-(Boc-amino)-3,3-diphenyl-1-propanol makes it an excellent precursor for the synthesis of chiral 4,5-disubstituted 2-oxazolidinones. These heterocycles are not only important pharmacophores but also serve as powerful chiral auxiliaries in asymmetric synthesis, famously demonstrated by Evans' oxazolidinones.[5][6][]

Mechanism: The synthesis typically involves two conceptual steps: deprotection of the Boc group to reveal the free amine, followed by cyclization with a carbonylating agent. The free amine acts as a nucleophile, attacking the carbonyl source (e.g., phosgene, triphosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate) to form an activated intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group on this intermediate, followed by elimination, closes the five-membered ring to yield the oxazolidinone. The stereochemistry at the C4 position is retained from the parent amino alcohol.

Figure 2: General workflow for the synthesis of an oxazolidinone.

Experimental Considerations: The choice of carbonylating agent and base is critical for achieving high yields. Phosgene and its derivatives are highly efficient but also extremely toxic. Safer alternatives like CDI or diethyl carbonate are often preferred. The reaction is typically run in the presence of a non-nucleophilic base to facilitate the cyclization step. The resulting 4-(diphenylmethyl)-2-oxazolidinone can be used as a chiral auxiliary to direct stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[]

Mild Oxidation of the Primary Alcohol to a Chiral Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde furnishes (S)-2-(Boc-amino)-3,3-diphenylpropanal, a highly valuable intermediate for the synthesis of peptide mimetics, protease inhibitors, and other complex molecules.[8] The key challenge is to perform the oxidation under mild conditions to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent stereocenter.[9]

Mechanism with Dess-Martin Periodinane (DMP): Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a widely used reagent for the selective and mild oxidation of primary alcohols to aldehydes.[10] The mechanism involves an initial ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of DMP. A base, which can be the alcohol itself or an added non-nucleophilic base like pyridine, facilitates the deprotonation of the alcohol-DMP adduct. This is followed by a concerted intramolecular elimination reaction where the α-proton of the alcohol is abstracted, leading to the formation of the aldehyde, acetic acid, and a reduced iodine(III) species.[10]

Figure 3: Simplified mechanism of alcohol oxidation using DMP.

Experimental Considerations: DMP oxidations are typically fast and efficient at room temperature, often performed in chlorinated solvents like dichloromethane (DCM). The reaction can be slightly exothermic, and for large-scale reactions, temperature control is advised. The workup usually involves quenching the reaction with a solution of sodium thiosulfate to reduce the iodine byproducts, simplifying purification. Other suitable methods for this transformation include Swern oxidation, Parikh-Doering oxidation, or using TEMPO-based catalysts, all of which are known for their mildness and selectivity.[11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Mediated Boc Deprotection to Yield 2-Amino-3,3-diphenyl-1-propanol

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

-

1. Reagent Preparation:

-

Prepare a 25% (v/v) solution of TFA in dichloromethane (DCM). For example, add 25 mL of TFA to 75 mL of DCM in a flask, cooled in an ice bath due to the exothermic nature of the mixing.

-

-

2. Reaction Setup:

-

Dissolve 2-(Boc-amino)-3,3-diphenyl-1-propanol (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

-

3. Deprotection:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 25% TFA/DCM solution (4-5 eq of TFA) dropwise to the stirred solution of the substrate.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

-

4. Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

5. Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine, which can be used directly or purified further by column chromatography.

-

| Parameter | Condition | Expected Outcome |

| Solvent | Dichloromethane (DCM) | Good solubility for substrate and reagent |

| Acid | Trifluoroacetic Acid (TFA) | Efficient and volatile, easy to remove |

| Temperature | 0 °C to Room Temp | Controlled reaction initiation |

| Reaction Time | 1-2 hours | Typically complete within this timeframe |

| Yield | >95% (crude) | High conversion is expected |

Protocol 2: Synthesis of (4S)-4-(diphenylmethyl)-2-oxazolidinone

This protocol describes the cyclization of the amino alcohol using carbonyldiimidazole (CDI).

-

1. Reagent Preparation & Setup:

-

Ensure the 2-amino-3,3-diphenyl-1-propanol (1.0 eq, from Protocol 1) is dry.

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amino alcohol in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

-

2. Reaction:

-

Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

-

-

3. Monitoring:

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar product.

-

-

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone.

-

| Parameter | Condition | Rationale |

| Carbonyl Source | Carbonyldiimidazole (CDI) | Safer alternative to phosgene |

| Solvent | Anhydrous THF | Aprotic, good solvent for reactants |

| Temperature | Reflux (~66 °C) | Provides energy to drive cyclization |

| Reaction Time | 4-6 hours | Sufficient for complete conversion |

| Yield | 80-90% | Good to excellent yields are common |

Protocol 3: Oxidation to (S)-2-(Boc-amino)-3,3-diphenylpropanal

This protocol describes the mild oxidation of the primary alcohol using Dess-Martin Periodinane (DMP).

-

1. Reaction Setup:

-

In a round-bottom flask, dissolve 2-(Boc-amino)-3,3-diphenyl-1-propanol (1.0 eq) in anhydrous DCM (approx. 0.1 M).

-

Add sodium bicarbonate (NaHCO₃) (2-3 eq) as a buffer to neutralize the acetic acid byproduct.

-

-

2. Oxidation:

-

Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise to the stirred suspension at room temperature.

-

Stir the reaction vigorously for 1-3 hours. The mixture may become a thick slurry.

-

-

3. Monitoring:

-

Monitor the reaction by TLC. The product aldehyde will be less polar than the starting alcohol.

-

-

4. Quenching and Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Pour the reaction mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ (aq) and 10% sodium thiosulfate (Na₂S₂O₃) (aq).

-

Stir vigorously until the layers are clear. Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

5. Purification:

-

The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel. Note: Aldehydes can be sensitive, so purification should be performed quickly.

-

| Parameter | Condition | Rationale |

| Oxidant | Dess-Martin Periodinane | Mild, selective for primary alcohols |

| Solvent | Anhydrous DCM | Standard for DMP oxidations |

| Additive | NaHCO₃ | Buffers the acetic acid generated |

| Reaction Time | 1-3 hours | Typically rapid at room temperature |

| Yield | >90% | High yields are expected |

Conclusion

2-(Boc-amino)-3,3-diphenyl-1-propanol is a highly adaptable chiral building block whose reactivity is centered on its protected amine and primary alcohol functionalities. Through straightforward and high-yielding reactions such as Boc deprotection, cyclization to oxazolidinones, and mild oxidation to the corresponding aldehyde, this compound provides access to a wide array of more complex, enantiomerically pure molecules. The protocols and mechanistic insights provided in this guide serve as a robust foundation for chemists in academic and industrial research to effectively utilize this synthon in the development of novel pharmaceuticals and other high-value chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

dos Santos, J. A. A., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2463. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

-

Li, Z., et al. (2024). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 15(1), 123-129. Available at: [Link]

-

O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Organic Chemistry International. Available at: [Link]

-

Royal Society of Chemistry. (2024). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

-

Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. Available at: [Link]

-

Davis, F. A., & Szewczyk, J. M. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519. Available at: [Link]

-

Liu, G., et al. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of the American Chemical Society, 124(42), 12525-12535. Available at: [Link]

-

Bradford Scholars. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones....

-

Brown, S. P., et al. (2003). The direct and enantioselective organocatalytic alpha-oxidation of aldehydes. Journal of the American Chemical Society, 125(36), 10808-10809. Available at: [Link]

-

Nudelman, N. S., & Silvana Alvaro, C. E. (2012). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. International Journal of Organic Chemistry, 2, 26-37. Available at: [Link]

-

Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for three-component reaction. Retrieved from [Link]

-

Dömling, A. (2008). Chemistry & Biology Of Multicomponent Reactions. Current opinion in chemical biology, 12(3), 281-282. Available at: [Link]

-

Mary, Y. S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129623. Available at: [Link]

-

Farzaneh, S., et al. (2018). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. Medicinal Chemistry, 14(7). Available at: [Link]

-

Patsnap Synapse. (2024). What is Phenylpropanol used for?. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [bradscholars.brad.ac.uk]

- 11. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]

Application Note: Purification of 2-(Boc-amino)-3,3-diphenyl-1-propanol via Flash Column Chromatography

Abstract & Introduction

The compound 2-(Boc-amino)-3,3-diphenyl-1-propanol is a critical chiral building block, often employed in the synthesis of peptidomimetics and pharmaceutical intermediates where the steric bulk of the

Synthetically, this molecule is typically accessed via the hydride reduction (e.g.,

-

High Lipophilicity: The geminal diphenyl group significantly increases non-polar character compared to standard amino acids like phenylalanine.

-

Structural Similarity: Unreacted starting materials (esters) and over-reduced byproducts often possess similar

values in standard solvent systems. -

Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile; silica gel acidity can induce slow deprotection if exposure is prolonged or the silica is highly active.

This guide provides a validated protocol for the purification of 2-(Boc-amino)-3,3-diphenyl-1-propanol, emphasizing "Dry Loading" techniques and optimized gradient elution to maximize yield and purity.

Physicochemical Analysis & Strategy

Before initiating chromatography, understanding the analyte's behavior is paramount.

| Feature | Property | Chromatographic Implication |

| Chromophore | Strong UV Absorption (254 nm). Excellent detectability; no staining required for main fractions. | |

| Polarity | Moderate (Amine protected by Boc; Free -OH) | Elutes in mid-polarity range. The -OH group causes tailing if the flow rate is too slow. |

| Solubility | High in DCM, EtOAc; Low in Hexanes | Do not wet-load in DCM. The strong solvent strength of DCM will cause "band broadening" and poor separation. Dry loading is required. |

| Stability | Acid Labile (Boc group) | Avoid acidified mobile phases. Use neutral Silica Gel 60. |

Method Development Strategy

-

Stationary Phase: Silica Gel 60 (

, 230-400 mesh). -

Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][2]

-

Why? The diphenyl group interacts favorably with the non-polar hexane, allowing fine discrimination based on the polar -OH group interaction with EtOAc.

-

-

Alternative Mobile Phase: Toluene / Ethyl Acetate (if separation from aromatic impurities is difficult; Toluene interacts with the

-systems).

Detailed Protocol

Phase 1: Thin Layer Chromatography (TLC) Optimization

Objective: Determine the optimal solvent ratio where the product

-

Preparation: Dissolve a crude sample (~5 mg) in 1 mL DCM.

-

Spotting: Spot onto a Silica Gel

plate. -

Elution: Test the following systems:

-

System A: 80% Hexanes / 20% EtOAc

-

System B: 70% Hexanes / 30% EtOAc

-

-

Visualization: Observe under UV lamp (254 nm). Stain with Phosphomolybdic Acid (PMA) if minor non-UV impurities are suspected.

-

Target: The product usually shows

in 25-30% EtOAc/Hexanes .-

Note: The starting material (Boc-Dip-OH) will stay at the baseline. The ester intermediate (if used) will move to

.

-

Phase 2: Sample Preparation (Dry Loading)

Rationale: The compound is soluble in DCM but requires a Hexane-rich mobile phase. Wet loading with DCM would ruin the resolution.

-

Dissolve the crude reaction mixture in the minimum amount of Dichloromethane (DCM).[3]

-

Add Silica Gel 60 (approx. 1.5x the mass of the crude oil).

-

Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing, dry powder is obtained.

-

Critical Check: Ensure no solvent smell remains. Clumpy powder indicates residual solvent, which will streak the column.

Phase 3: Column Packing & Elution

Scale: Assumes 1.0 g of Crude Material.

-

Column Size: Use a 2.5 cm diameter glass column.

-

Silica Mass: 25-30 g of Silica Gel 60 (30:1 Silica:Crude ratio).

-

Packing: Slurry pack with 100% Hexanes or 90% Hexanes / 10% EtOAc .

-

Tip: Packing in a less polar solvent than the elution solvent "sharpens" the bands.

-

-

Loading: Carefully pour the "Dry Load" powder onto the top of the packed sand bed. Cover with a thin layer of sand to protect the bed.

-

Gradient Elution Table:

| Volume (CV)* | Solvent Composition | Purpose |

| 0 - 2 CV | 90% Hexane / 10% EtOAc | Elute non-polar impurities (e.g., Boc-anhydride, hydrocarbons). |

| 2 - 5 CV | 80% Hexane / 20% EtOAc | Move the product band away from the origin. |

| 5 - 10 CV | 70% Hexane / 30% EtOAc | Product Elution Window. Collect small fractions here. |

| 10+ CV | 50% Hexane / 50% EtOAc | Flush remaining polar byproducts (only if needed). |

*CV = Column Volume (approx. 30-40 mL for this scale).

Phase 4: Fraction Analysis & Isolation

-

Spot every 3rd fraction on a TLC plate.

-

Visualize under UV (254 nm).

-

Pool fractions containing the single spot corresponding to the product.

-

Evaporate solvent in vacuo (

) to yield a white to off-white foam/solid.

Visualization of Workflow

Figure 1: Step-by-step workflow for the isolation of Boc-protected diphenyl propanol derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Streaking / Tailing | Acidic silica degrading Boc group or poor solubility. | Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica. |

| Co-elution | Impurities have identical polarity (e.g., des-Boc amine). | Switch solvent system to DCM / Methanol (98:2) . The selectivity changes significantly. |

| Product not eluting | Product crystallized on column or too polar. | Increase polarity to 50% EtOAc or switch to 5% MeOH in DCM. |

| Poor UV signal | Lamp failure or concentration too low. | Use PMA Stain (heat required) or Iodine chamber. The Boc group stains well with Iodine. |

Safety Considerations

-

Solvents: Hexanes and Ethyl Acetate are flammable.[2] Use in a fume hood.

-

Silica Dust: Inhalation hazard. Wear an N95 mask when pouring dry silica.

-

Boc-Anhydride: If unreacted